molecular formula C10H21NO2 B11757998 Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate

Cat. No.: B11757998
M. Wt: 187.28 g/mol
InChI Key: ULESMBUMNAWOOA-UHFFFAOYSA-N
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Description

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of propanoic acid and is characterized by the presence of a methyl group and a 3-methylbutan-2-yl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate typically involves the reaction of 3-methylbutan-2-amine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the bromopropanoate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-methylphenyl)propanoate
  • Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
  • Propanoic acid, 2-methyl-, 3-methylbutyl ester

Uniqueness

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-[methyl(3-methylbutan-2-yl)amino]propanoate

InChI

InChI=1S/C10H21NO2/c1-8(2)9(3)11(4)7-6-10(12)13-5/h8-9H,6-7H2,1-5H3

InChI Key

ULESMBUMNAWOOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N(C)CCC(=O)OC

Origin of Product

United States

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